molecular formula C6H5BrClNO B6279008 (6-bromo-5-chloropyridin-2-yl)methanol CAS No. 1228898-49-4

(6-bromo-5-chloropyridin-2-yl)methanol

Cat. No.: B6279008
CAS No.: 1228898-49-4
M. Wt: 222.5
InChI Key:
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Description

(6-Bromo-5-chloropyridin-2-yl)methanol is an organic compound with the molecular formula C6H5BrClNO It is a halogenated pyridine derivative, characterized by the presence of both bromine and chlorine atoms on the pyridine ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromo-5-chloropyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the bromination and chlorination of pyridine to obtain the desired halogenated pyridine intermediate. This intermediate is then subjected to a hydroxymethylation reaction to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation and hydroxymethylation processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-5-chloropyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Bromo-5-chloropyridin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of novel compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of (6-bromo-5-chloropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the hydroxymethyl group allows it to participate in various biochemical reactions. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-5-chloropyridin-2-yl)methanol is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for studying halogenated pyridine derivatives and their applications in various fields .

Properties

CAS No.

1228898-49-4

Molecular Formula

C6H5BrClNO

Molecular Weight

222.5

Purity

95

Origin of Product

United States

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